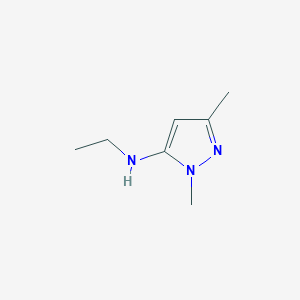
N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a versatile scaffold in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method involves the cyclocondensation of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate.
One-Pot Synthesis: Another approach is the one-pot synthesis involving the reaction of hydrazine derivatives with β-ketoesters under reflux conditions.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides.
Reduction: Hydrazine derivatives.
Substitution: N-alkyl or N-acyl pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for synthesizing more complex heterocyclic compounds .
- Acts as a ligand in coordination chemistry.
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism by which N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and altering enzymatic activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Uniqueness:
- N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine has a unique ethyl group at the nitrogen atom, which can influence its reactivity and biological activity compared to other pyrazoles.
- Its specific substitution pattern provides distinct electronic and steric properties, making it a valuable compound in various synthetic and medicinal applications .
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
N-ethyl-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-4-8-7-5-6(2)9-10(7)3/h5,8H,4H2,1-3H3 |
InChI-Schlüssel |
WCHMVMBJFWVJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=NN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















